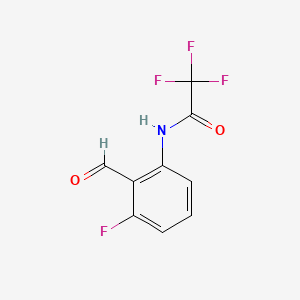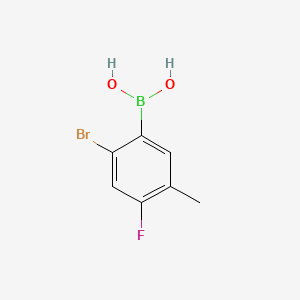
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-fluoro-5-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common bases include potassium carbonate and sodium hydroxide, while typical solvents are tetrahydrofuran and water.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
These steps are facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates.
Comparison with Similar Compounds
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid can be compared with other similar compounds, such as:
5-Bromo-2-fluoro-4-methylphenylboronic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Fluoro-4-methylphenylboronic acid: Lacks the bromine substituent, leading to different reactivity in cross-coupling reactions.
5-Fluoro-2-methylphenylboronic acid: Similar structure but different substitution pattern, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H7BBrFO2 |
|---|---|
Molecular Weight |
232.84 g/mol |
IUPAC Name |
(2-bromo-4-fluoro-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 |
InChI Key |
ANHGXSYNBILVJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


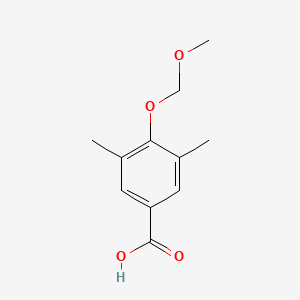

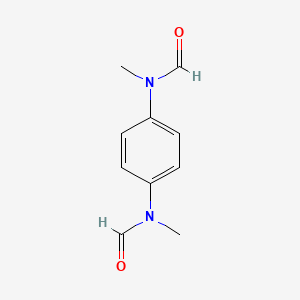

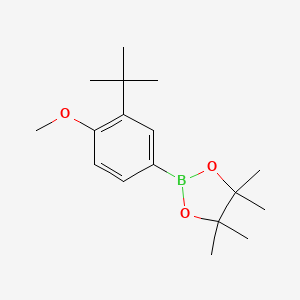
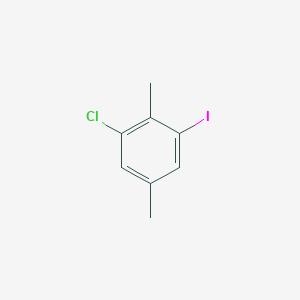
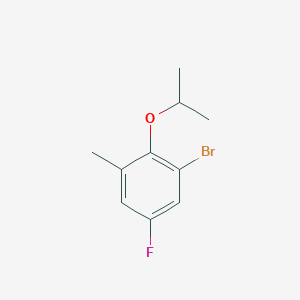
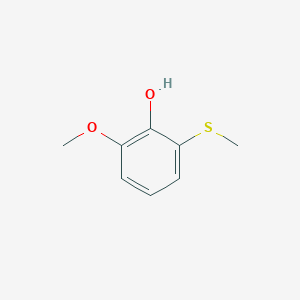
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
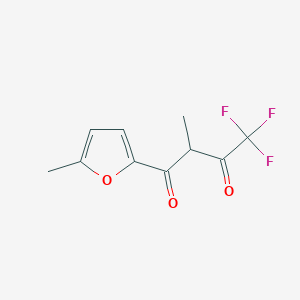
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
